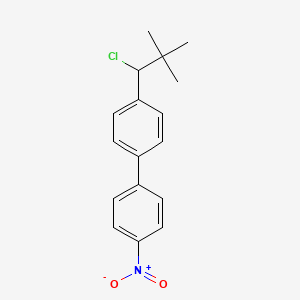
4-(1-Chloro-2,2-dimethylpropyl)-4'-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a nitro group at the para position of one phenyl ring and a 1-chloro-2,2-dimethylpropyl group at the para position of the other phenyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Friedel-Crafts Alkylation: The nitrated biphenyl undergoes Friedel-Crafts alkylation with 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the 1-chloro-2,2-dimethylpropyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chain, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro group.
Reduction: The major product is 4-(1-Amino-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl.
Oxidation: Products include carboxylic acids or ketones derived from the oxidation of the alkyl side chain.
Wissenschaftliche Forschungsanwendungen
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the nitro and chloro groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Chloro-2,2-dimethylpropyl)-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-amino-1,1’-biphenyl: Similar structure but with an amino group instead of a nitro group.
4-(1-Chloro-2,2-dimethylpropyl)-4’-hydroxy-1,1’-biphenyl: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
4-(1-Chloro-2,2-dimethylpropyl)-4’-nitro-1,1’-biphenyl is unique due to the combination of the nitro and 1-chloro-2,2-dimethylpropyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89727-56-0 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-(1-chloro-2,2-dimethylpropyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)16(18)14-6-4-12(5-7-14)13-8-10-15(11-9-13)19(20)21/h4-11,16H,1-3H3 |
InChI-Schlüssel |
KPANGKMTHASDDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


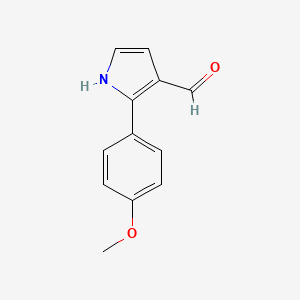
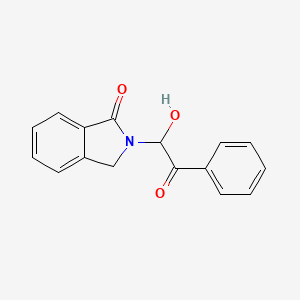
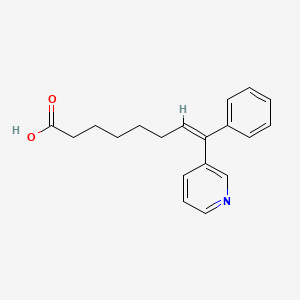
![5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B14377895.png)
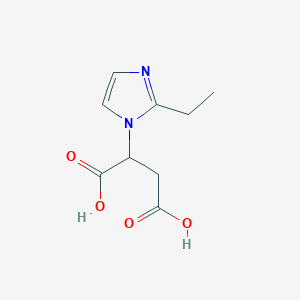
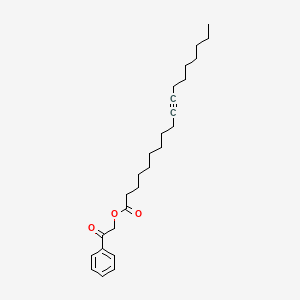
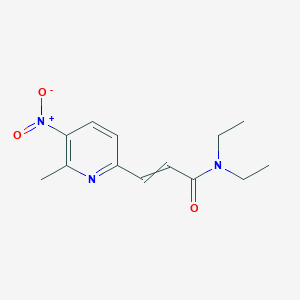
![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

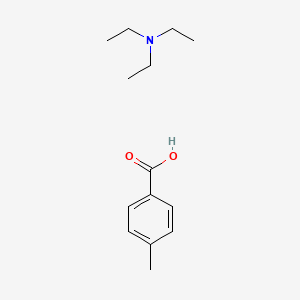
![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)
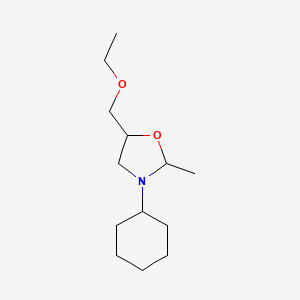
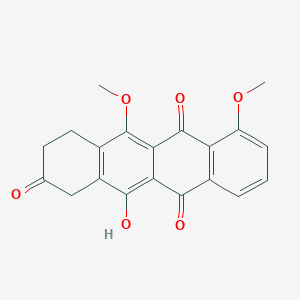
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
